

Technical Guide: O-tert-Butyl-N-carbobenzoxy-L-serine Methyl Ester

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Compound of Interest

Compound Name: *O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a protected amino acid derivative crucial in peptide synthesis and drug discovery. Its unique structure, featuring protecting groups for both the amine and hydroxyl functionalities of the L-serine backbone, makes it a valuable building block for the controlled, stepwise assembly of complex peptide chains. The tert-butyl ether protecting the hydroxyl group and the carbobenzoxy (Cbz) group protecting the amine offer orthogonal stability, allowing for selective deprotection strategies essential in modern peptide chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthetic approach.

Chemical Structure and Properties

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a chiral molecule derived from the naturally occurring amino acid L-serine. The core structure consists of a serine methyl ester with a tert-butyl ether at the side-chain hydroxyl group and a carbobenzoxy group attached to the alpha-amino group.

Chemical Structure Diagram:

Caption: 2D structure of **O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester**.

Property	Value	Reference
CAS Number	1872-59-9	[1][2][3][4][5][6]
Molecular Formula	C ₁₆ H ₂₃ NO ₅	[1][3][4][5]
Molecular Weight	309.36 g/mol	[1][3][4][7]
Appearance	Pale amber oil	[8]
Melting Point	43 °C	[1]
Boiling Point	437.2 ± 45.0 °C (Predicted)	[1]
Density	1.117 ± 0.06 g/cm ³ (Predicted)	[1]

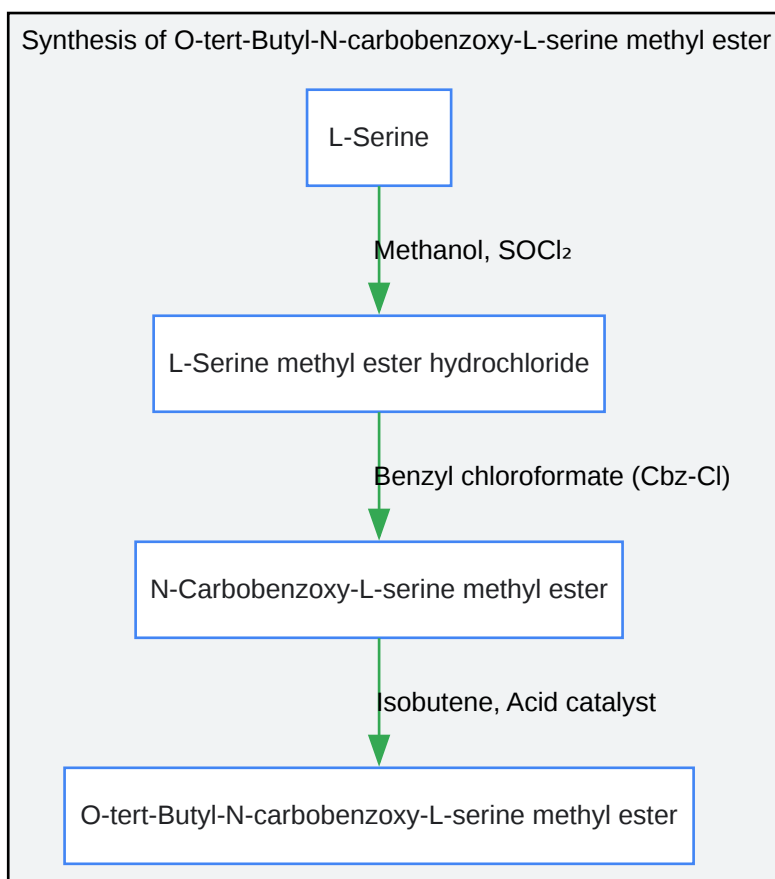
Synthesis

The synthesis of **O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester** is a multi-step process that begins with the natural amino acid L-serine. The general synthetic strategy involves the sequential protection of the functional groups to prevent unwanted side reactions.

Generalized Synthetic Workflow:

A plausible synthetic route, based on related preparations, involves three main stages:

- Esterification of L-serine: The carboxylic acid of L-serine is first converted to a methyl ester.
- N-protection: The amino group is then protected with a carbobenzoxy (Cbz) group.
- O-protection: Finally, the hydroxyl group of the serine side chain is protected with a tert-butyl group.



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Caption: Generalized synthetic workflow for **O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester**.

Experimental Protocols

While a specific, unified experimental protocol for the direct synthesis of **O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester** is not detailed in a single source, the following procedures for analogous preparations provide a strong foundation for its synthesis.

1. Preparation of L-Serine Methyl Ester Hydrochloride (analogue to[9][10])

- Materials: L-serine, anhydrous methanol, thionyl chloride (SOCl₂).
- Procedure:

- Suspend L-serine in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then reflux for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to yield L-serine methyl ester hydrochloride as a solid.

2. Preparation of N-(tert-Butoxycarbonyl)-L-serine methyl ester (analogue to)

- Materials: L-serine methyl ester hydrochloride, dichloromethane (CH_2Cl_2), triethylamine (TEA), di-tert-butyl dicarbonate (Boc_2O).
- Procedure:
 - Dissolve L-serine methyl ester hydrochloride in dichloromethane.
 - Add triethylamine to neutralize the hydrochloride salt.
 - Add di-tert-butyl dicarbonate to the solution.
 - Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
 - Wash the solution sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to obtain N-Boc-L-serine methyl ester.

Note: For the synthesis of the target molecule, benzyl chloroformate (Cbz-Cl) would be used in place of di-tert-butyl dicarbonate to introduce the N-carbobenzoxy protecting group.

3. O-tert-Butylation (analogue to^[10])

- Materials: N-Carbobenzoxy-L-serine methyl ester, dichloromethane or dioxane, isobutene, and an acid catalyst (e.g., sulfuric acid).
- Procedure:
 - Dissolve N-Carbobenzoxy-L-serine methyl ester in a suitable solvent such as dichloromethane or dioxane.
 - Add a catalytic amount of a strong acid like sulfuric acid.
 - Introduce isobutene gas into the reaction mixture.
 - Allow the reaction to proceed for an extended period (e.g., 96 hours) until completion is observed by TLC.
 - Work up the reaction mixture to isolate the desired **O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester**.

Applications in Research and Drug Development

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is primarily utilized as a protected amino acid building block in solid-phase and solution-phase peptide synthesis. The orthogonal nature of the Cbz and tert-butyl protecting groups is advantageous. The Cbz group can be removed by hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions. This allows for precise control over the peptide elongation process. As a serine derivative, it is incorporated into peptides that may have therapeutic potential, as amino acids and their derivatives can influence various physiological activities.^{[6][7]}

Conclusion

O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a key reagent for chemists and pharmacologists involved in the synthesis of peptides. Understanding its structure, properties, and the methodologies for its preparation is fundamental for its effective application in the development of novel therapeutics and research tools. The protocols outlined in this guide,

derived from analogous chemical transformations, provide a robust framework for the synthesis and utilization of this important molecule.

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